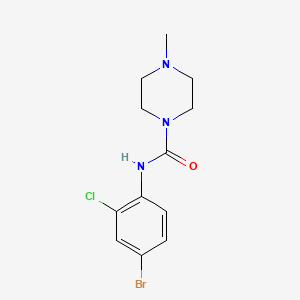![molecular formula C15H20ClNOS B5352792 [2-(4-methoxyphenyl)ethyl][(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5352792.png)
[2-(4-methoxyphenyl)ethyl][(3-methyl-2-thienyl)methyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-methoxyphenyl)ethyl][(3-methyl-2-thienyl)methyl]amine hydrochloride, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic. It is a potent agonist of the mu-opioid receptor and has been used as a pain reliever in clinical settings. ODT has gained attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
[2-(4-methoxyphenyl)ethyl][(3-methyl-2-thienyl)methyl]amine hydrochloride is a potent agonist of the mu-opioid receptor. It binds to the receptor and activates it, resulting in the inhibition of pain signals in the brain and spinal cord. This compound also activates the reward pathway in the brain, resulting in feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It can cause respiratory depression, sedation, and constipation. It can also cause nausea, vomiting, and dizziness. This compound can also lead to the development of tolerance and physical dependence.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(4-methoxyphenyl)ethyl][(3-methyl-2-thienyl)methyl]amine hydrochloride has a number of advantages and limitations for lab experiments. It is a potent agonist of the mu-opioid receptor, making it useful for studying the opioid system. However, it can also cause respiratory depression and sedation, which can be a limitation in certain experiments.
Zukünftige Richtungen
There are a number of future directions for [2-(4-methoxyphenyl)ethyl][(3-methyl-2-thienyl)methyl]amine hydrochloride research. One area of research is the development of new opioid analgesics with improved safety profiles. Another area of research is the development of new treatments for opioid addiction. This compound has shown promise in this area, and further research is needed to determine its efficacy. Additionally, more research is needed to understand the long-term effects of this compound use and to develop strategies for minimizing the risks associated with its use.
Synthesemethoden
[2-(4-methoxyphenyl)ethyl][(3-methyl-2-thienyl)methyl]amine hydrochloride can be synthesized from tramadol, which is a widely used analgesic. The synthesis involves the removal of the methyl group from the nitrogen atom of tramadol, resulting in this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
[2-(4-methoxyphenyl)ethyl][(3-methyl-2-thienyl)methyl]amine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to be effective in relieving pain, reducing anxiety, and improving mood. This compound has also been studied for its potential use in treating opioid addiction. It has been shown to have a lower abuse potential than other opioids, making it a promising candidate for addiction treatment.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS.ClH/c1-12-8-10-18-15(12)11-16-9-7-13-3-5-14(17-2)6-4-13;/h3-6,8,10,16H,7,9,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFYIMMLOCYDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCCC2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204868 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5352709.png)
![N-methyl-5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyrimidin-2-amine](/img/structure/B5352718.png)
![1'-[(2-ethoxypyridin-3-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5352721.png)
![4-[(3-{[3-(3-fluorophenoxy)azetidin-1-yl]carbonyl}isoxazol-5-yl)methyl]morpholine](/img/structure/B5352726.png)
![N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5352728.png)
![3-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5352731.png)
![3-{4-[2-(dimethylamino)-5-nitrobenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5352733.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5352746.png)

![N-(tert-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5352771.png)
![4-(1H-indol-5-ylcarbonyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5352782.png)
![3-cyano-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5352785.png)
![N,N-dimethyl-4-[3-(4-methyl-1,4-diazepan-1-yl)-1-propen-1-yl]aniline](/img/structure/B5352786.png)
